2-Chloroquinoxaline-6-sulfonyl chloride

Catalog No.
S790213
CAS No.
877078-00-7
M.F
C8H4Cl2N2O2S
M. Wt
263.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinoxaline-6-sulfonyl chloride

CAS Number

877078-00-7

Product Name

2-Chloroquinoxaline-6-sulfonyl chloride

IUPAC Name

2-chloroquinoxaline-6-sulfonyl chloride

Molecular Formula

C8H4Cl2N2O2S

Molecular Weight

263.1 g/mol

InChI

InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H

InChI Key

XRFZYTKDWOECHH-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl

Synthesis and Characterization:

2-Chloroquinoxaline-6-sulfonyl chloride is an organic compound with the chemical formula C9H5Cl2NO2S. It is a white crystalline solid that is soluble in various organic solvents but insoluble in water. The synthesis of this compound is documented in scientific literature, but the specific details may vary depending on the desired scale and reaction conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the identity and purity of the synthesized product [].

Potential Applications:

While the specific research applications of 2-Chloroquinoxaline-6-sulfonyl chloride are limited, its potential lies in its reactivity as a versatile building block for the synthesis of more complex molecules. The presence of the sulfonyl chloride functional group makes it a good candidate for various nucleophilic substitution reactions, allowing the introduction of diverse functionalities onto the quinoxaline scaffold. This could be relevant for the development of new materials, pharmaceuticals, or other functional molecules.

Current Research Landscape:

Despite its potential, there is currently a limited amount of published research directly investigating the applications of 2-Chloroquinoxaline-6-sulfonyl chloride. This suggests that further exploration is needed to fully understand its potential and establish its role in various scientific fields.

Future Directions:

Future research on 2-Chloroquinoxaline-6-sulfonyl chloride could involve:

  • Exploring its reactivity in different reaction conditions and with various nucleophiles.
  • Utilizing it as a building block for the synthesis of novel and potentially bioactive molecules.
  • Investigating its potential applications in materials science, catalysis, or other areas.

2-Chloroquinoxaline-6-sulfonyl chloride is an organic compound with the molecular formula C8_8H4_4Cl2_2N2_2O2_2S and a molecular weight of approximately 263.1 g/mol. This compound appears as a white crystalline solid and is known for its solubility in various organic solvents, making it useful in chemical synthesis and research applications. Its structure features a quinoxaline core substituted with a sulfonyl chloride group, which is responsible for its reactivity and potential biological activity .

, including:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
  • Acylation Reactions: It can act as an acylating agent in reactions with various substrates, facilitating the introduction of the sulfonyl group into organic molecules.
  • Coupling Reactions: It can be utilized in coupling reactions, particularly in the synthesis of more complex heterocyclic compounds.

These reactions highlight its versatility as a reagent in organic synthesis.

Research indicates that 2-chloroquinoxaline-6-sulfonyl chloride exhibits notable biological activities, particularly as an inhibitor of certain enzymes and receptors. Its structural features enable it to interact with biological targets, potentially leading to therapeutic applications. Studies have shown that derivatives of this compound may have anticancer properties and could be effective against various pathogens due to their ability to disrupt cellular processes .

Several methods are available for synthesizing 2-chloroquinoxaline-6-sulfonyl chloride:

  • From Quinoxaline Derivatives: Starting with quinoxaline, chlorosulfonic acid can be used to introduce the sulfonyl chloride group at the 6-position.
  • Chlorination of Quinoxaline Sulfonamides: Quinoxaline sulfonamides can be chlorinated using thionyl chloride or phosphorus pentachloride to yield the desired chlorosulfonyl compound.
  • Direct Sulfonation: Quinoxaline can be directly treated with sulfur trioxide followed by chlorination to obtain the sulfonyl chloride derivative.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the quinoxaline structure.

The applications of 2-chloroquinoxaline-6-sulfonyl chloride are diverse and include:

  • Pharmaceutical Development: Its derivatives are explored for potential use in drug development, particularly in targeting cancer and infectious diseases.
  • Chemical Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
  • Research Reagent: Utilized in biochemical research for studying enzyme inhibition and receptor interactions.

The compound's reactivity makes it a valuable tool in both industrial and academic settings.

Interaction studies involving 2-chloroquinoxaline-6-sulfonyl chloride have focused on its binding affinity to specific biological targets. Research has demonstrated that this compound can inhibit certain enzymes critical for cancer cell proliferation. Additionally, studies have indicated its potential role in modulating receptor activity, suggesting a mechanism through which it may exert therapeutic effects. These interactions underscore its significance in medicinal chemistry and pharmacology .

Several compounds share structural similarities with 2-chloroquinoxaline-6-sulfonyl chloride. Here is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-Chloroquinoline-6-sulfonyl chlorideC9_9H5_5Cl2_2NO2_2SContains a quinoline core; used in proteomics research
Quinoxaline-6-sulfonic acidC8_8H7_7N2_2O3_3SLacks chlorine; used as an antibacterial agent
2-AminoquinoxalineC8_8H8_8N4_4Exhibits different biological activities; used in drug discovery

The uniqueness of 2-chloroquinoxaline-6-sulfonyl chloride lies in its specific combination of chlorine substitution and sulfonyl functionality, which enhances its reactivity and potential biological activity compared to similar compounds.

XLogP3

2.3

Dates

Last modified: 08-15-2023

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